

# Physicochemical Properties of Substituted 4-Oxobutanoic Acids: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted 4-oxobutanoic acids. 4-Oxobutanoic acid, also known as succinic semialdehyde, is a key intermediate in the metabolism of the neurotransmitter  $\gamma$ -aminobutyric acid (GABA).[1][2] Its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including acting as anticancer and anti-inflammatory agents.[3][4] This document details their synthesis, physicochemical characteristics, and involvement in biological signaling pathways.

## Physicochemical Data of 4-Oxobutanoic Acid and Its Derivatives

The following tables summarize the available quantitative data for 4-oxobutanoic acid and a selection of its substituted derivatives. These properties are crucial for understanding the behavior of these compounds in biological systems and for their development as therapeutic agents.

Property	Value	Source(s)
IUPAC Name	4-oxobutanoic acid	[2]
Synonyms	Succinic semialdehyde, SSA, 3-Formylpropanoic acid	[2]
CAS Number	692-29-5	[2][5]
Molecular Formula	C4H6O3	[6]
Molecular Weight	102.09 g/mol	[6]
Appearance	Oil / White to Off-White Solid	[2][5]
Melting Point	202-203 °C (may refer to a derivative)	[2][5]
Boiling Point	135 °C at 14 mmHg; 248.6°C at 760 mmHg	[2][5]
Density	1.18 g/cm <sup>3</sup>	[2]
Solubility	Soluble in water, ethanol, benzene, and diethyl ether.	[2]
pKa (Predicted)	4.63±0.10 - 4.69±0.17	[7]
LogP (Predicted)	~2.1 (for a dichlorophenyl derivative)	[1]

Table 2: Physicochemical Properties of Substituted 4-Oxobutanoic Acids

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility	pKa (Predicted)	LogP (Predicted)	Source(s)
4-(4-Methylphenyl)-4-oxobutanoic acid	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	192.21	127-130	288.19 (rough estimate)	Insoluble in water	-	-	[8][9]
4-(4-Chlorophenyl)-4-oxobutanoic acid	C <sub>10</sub> H <sub>9</sub> ClO <sub>3</sub>	212.63	-	-	Low in water	-	-	[1][10][11]
Methyl 4-(4-chlorophenyl)-4-oxobutanoate	-	-	52-53	-	Not Available	-	-	[12]
4-(2,4-Difluoroanilino)-4-oxobutanoic acid	C <sub>10</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>3</sub>	229.18	-	-	-	-	-	[13]

4-(4-(Methyl sulfonamido)phenyl)-4-oxobutanoic acid	C11H13NO5S	271.29	-	-	-	-	0.4	[14]
4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid	C18H18O3S	314.4	-	-	-	-	4.1	[15]
4-Oxo-4-(p-tolylaminobutanoic acid	C11H13NO3	207.23	-	-	-	-	1.1	[16]
4-[4-[(4-Chlorophenyl)pyridin-2-ylmethoxy]piperidin-1-yl]butanoic Acid	C21H25ClN2O3	388.9	-	-	0.0503 g/L	-	-	[17]

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4-(2,5-

Dichlor

othioph

en-3-

yl)-4-

oxobuta

noic

acid

[\[18\]](#)

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## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and may require optimization for specific compounds.

### Determination of Melting Point (Capillary Method)

Principle: The melting point is a fundamental physical property used to identify and assess the purity of a solid compound. It is the temperature at which a substance transitions from a solid to a liquid state.[\[2\]](#)

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry substituted 4-oxobutanoic acid is packed into a capillary tube.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
  - The capillary tube is placed in the heating block.
  - The sample is heated at a rate of 10-20 °C/min for an initial approximate melting range determination.
  - After cooling, a fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is reduced to 1-2 °C/min to accurately determine

the melting range.<sup>[2]</sup>

## Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.<sup>[2]</sup>

Methodology:

- **Sample Preparation:** A few drops of the liquid substituted 4-oxobutanoic acid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- **Apparatus:** The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).
- **Procedure:** The apparatus is gently heated. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary tube.<sup>[2]</sup>

## Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in equal concentrations in its protonated and deprotonated forms.

Methodology (Potentiometric Titration):

- A solution of the substituted 4-oxobutanoic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

## Determination of LogP (Partition Coefficient)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

- A solution of the substituted 4-oxobutanoic acid is prepared in one of the phases (e.g., water).
- A known volume of this solution is mixed with a known volume of the second immiscible solvent (e.g., octanol) in a separatory funnel.
- The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is allowed to stand until the two phases have completely separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

## Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

- An excess amount of the solid substituted 4-oxobutanoic acid is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- The saturated solution is separated from the undissolved solid by filtration or centrifugation.

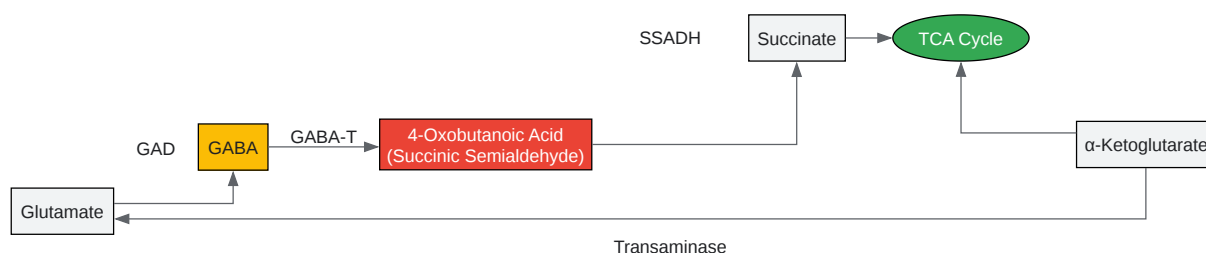
- The concentration of the dissolved compound in the supernatant is determined using an appropriate analytical method, such as HPLC or gravimetric analysis.[2]

## Biological Signaling Pathways

Substituted 4-oxobutanoic acids are implicated in key biological signaling pathways, highlighting their therapeutic potential.

### The GABA Shunt Pathway

4-Oxobutanoic acid is a central intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[3] This pathway is crucial for the metabolism of the inhibitory neurotransmitter GABA.



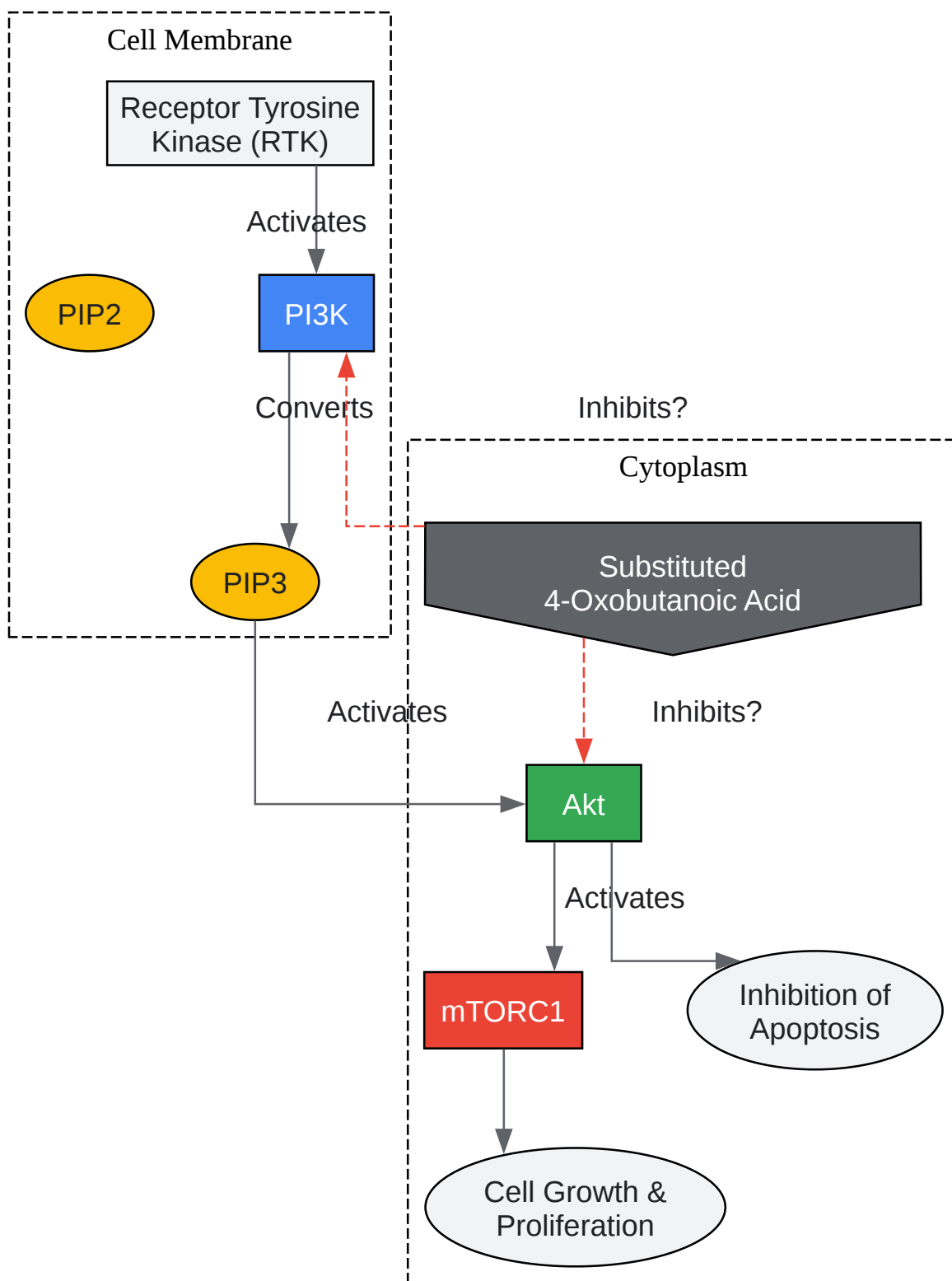
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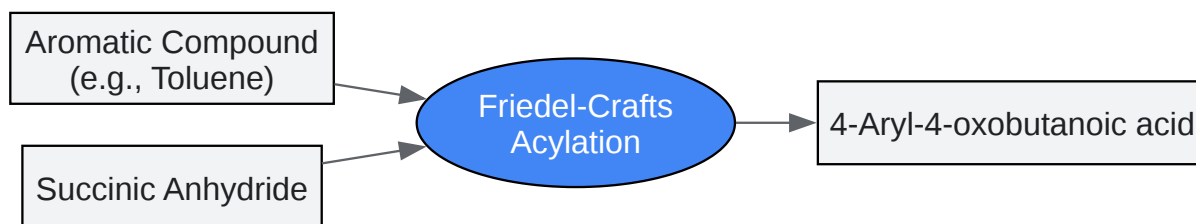
The GABA Shunt Pathway.

### PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some derivatives of 4-oxobutanoic acid may exert anticancer effects by modulating the PI3K/Akt/mTOR pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.







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